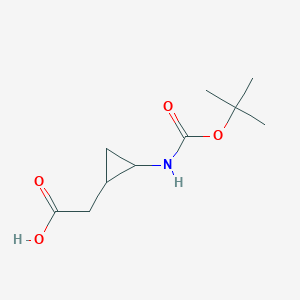
2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is an organic compound with the molecular formula C10H17NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclopropyl ring and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.
Major Products Formed:
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Deprotection Reactions: The primary product is the free amine, which can be further utilized in various synthetic applications.
科学研究应用
作用机制
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with specific molecular targets, such as enzymes or receptors, depending on the final structure of the synthesized molecule .
相似化合物的比较
2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid: This compound is structurally similar but may have different substituents on the cyclopropyl ring.
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected amine used in organic synthesis.
Uniqueness: 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is unique due to its specific combination of a cyclopropyl ring and an acetic acid moiety, which provides distinct reactivity and stability. The presence of the Boc group allows for selective protection and deprotection, making it a valuable intermediate in complex synthetic pathways .
属性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(7)5-8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
InChI 键 |
INXYYFYPMHZEHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
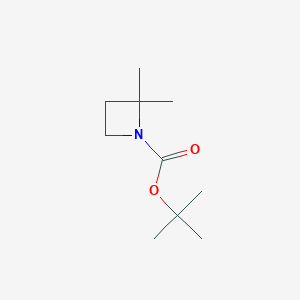

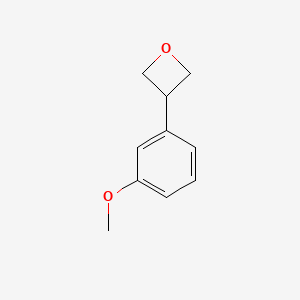
![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
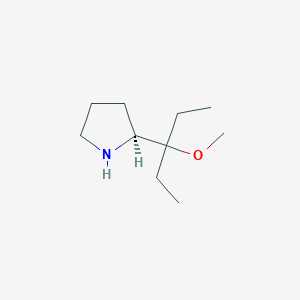
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)



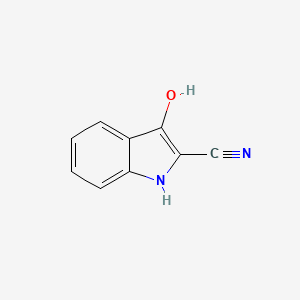
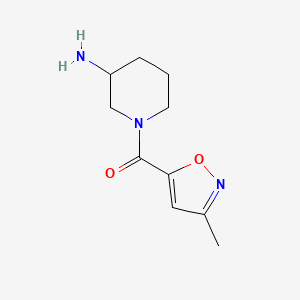
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
